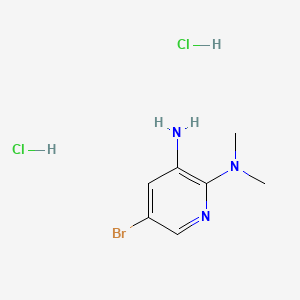![molecular formula C11H15BrN2O2 B6610891 tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate CAS No. 2870646-17-4](/img/structure/B6610891.png)
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate is an organic compound that is used in a variety of industrial and scientific applications. It is a derivative of the pyridine ring, and it is a versatile building block for the synthesis of a wide range of organic compounds. The compound has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate has a wide range of potential applications in scientific research. The compound has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and other biologically active molecules. It has also been used as a building block for the synthesis of polymers and other materials. Additionally, the compound has been used in the development of new catalysts and reagents for organic synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate is not fully understood, but it is thought to involve the formation of a bromopyridine-containing intermediate, which can then react with other molecules to form the desired product. The reaction is thought to proceed through a series of steps involving nucleophilic attack, proton transfer, and rearrangement.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have strong antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer activities, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate has several advantages for laboratory experiments. The compound is relatively stable and can be stored for extended periods of time without degradation. Additionally, the compound can be synthesized in high yields, making it a cost-effective option for researchers. However, the compound is also highly reactive, and it can react with other molecules under certain conditions, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate. The compound could be used in the development of new pharmaceuticals or other biologically active molecules. Additionally, the compound could be used in the development of new catalysts or reagents for organic synthesis. Finally, the compound could be used in the development of new materials or polymers.
Synthesemethoden
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate can be synthesized in several different ways. The most common method is through the reaction of bromopyridine with tert-butyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields a product with a high degree of purity. Other methods for the synthesis of the compound include the reaction of bromopyridine with tert-butyl alcohol in the presence of a base, or the reaction of bromopyridine with an alkyl halide in the presence of a base.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)7-13-9-6-4-5-8(12)14-9/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYFNJNTLGZAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)



![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610908.png)
